![molecular formula C19H35N3O5 B13692951 4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)
4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone is a compound that features a pyrrolidinone ring with a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone typically involves the protection of amino groups using Boc protection. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, bases like NEt3 or pyridine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone involves the protection of amino groups, which prevents them from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
4-(Boc-amino)butyl bromide: Another Boc-protected compound used in similar applications.
tert-Butyl N-(4-bromobutyl)carbamate: Used in the synthesis of pharmacophore elements.
Uniqueness
4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone is unique due to its specific structure, which combines a pyrrolidinone ring with Boc-protected amino groups. This combination provides stability and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C19H35N3O5 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-N-[(5-oxopyrrolidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C19H35N3O5/c1-18(2,3)26-16(24)20-9-7-8-10-22(17(25)27-19(4,5)6)13-14-11-15(23)21-12-14/h14H,7-13H2,1-6H3,(H,20,24)(H,21,23) |
Clave InChI |
PSWKNBSKLQHDDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCN(CC1CC(=O)NC1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


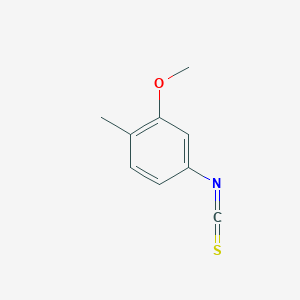
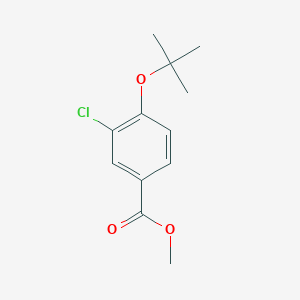
![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)
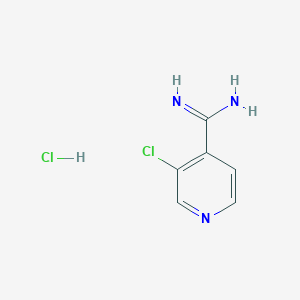
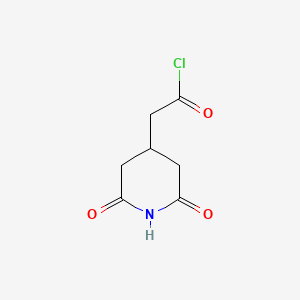
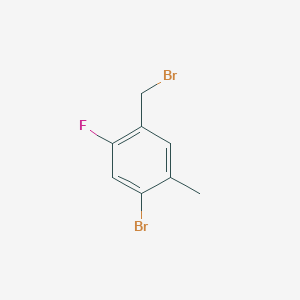
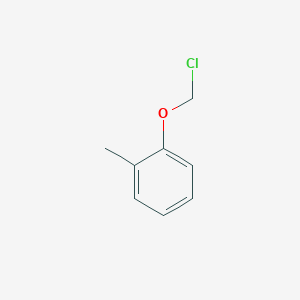
![5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13692928.png)

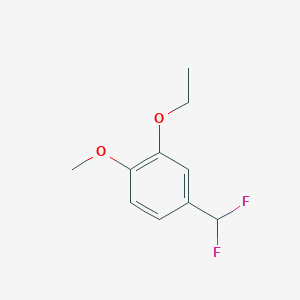


![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
